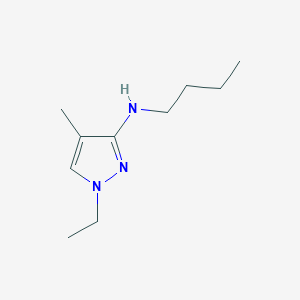

N-butyl-1-ethyl-4-methyl-1H-pyrazol-3-amine

Beschreibung

N-butyl-1-ethyl-4-methyl-1H-pyrazol-3-amine is a pyrazole-based amine derivative characterized by a 1H-pyrazole core substituted with a butyl group at the N3-position, an ethyl group at the N1-position, and a methyl group at the C4-position. Pyrazole derivatives are widely studied for their diverse pharmacological and material science applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions . The alkyl and aryl substituents on the pyrazole ring influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, making these compounds candidates for drug discovery or agrochemical development.

Eigenschaften

Molekularformel |

C10H19N3 |

|---|---|

Molekulargewicht |

181.28 g/mol |

IUPAC-Name |

N-butyl-1-ethyl-4-methylpyrazol-3-amine |

InChI |

InChI=1S/C10H19N3/c1-4-6-7-11-10-9(3)8-13(5-2)12-10/h8H,4-7H2,1-3H3,(H,11,12) |

InChI-Schlüssel |

RAUWQMFCFFDEGM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCNC1=NN(C=C1C)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Alkylation with Butyl Halides

Reacting the amine with butyl bromide or iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. For example:

Optimization Considerations :

Reductive Amination

Using butyraldehyde and a reducing agent (e.g., NaBH₃CN) in methanol or THF:

Advantages :

Protecting Group Strategies

Multi-step syntheses often require temporary protection of the amine group. The tert-butoxycarbonyl (Boc) group, as seen in the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine, is applicable here:

-

Boc Protection :

React 1-ethyl-4-methyl-1H-pyrazol-3-amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane: -

N-Alkylation :

Alkylate the protected amine with butyl halide. -

Deprotection :

Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane.

Yield Improvement : Protection prevents over-alkylation and improves reaction control.

Alternative Routes via Carboxylic Acid Intermediates

A patent detailing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid synthesis suggests carboxylation as a viable pathway:

-

Synthesize 1-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid via cyclocondensation of diethyl butynedioate with ethylmethylhydrazine.

-

Convert carboxylic acid to amide :

Use coupling agents (e.g., HATU) to form the amide with butylamine. -

Hofmann Rearrangement :

Treat the amide with bromine in basic conditions to yield the amine.

Challenges :

-

Requires stringent control of reaction conditions to avoid decarboxylation.

-

Lower overall yield (~40%) compared to direct alkylation.

Analytical Characterization

Critical data for verifying this compound:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₁₉N₃ |

| Molecular Weight | 181.28 g/mol |

| ¹H NMR (CDCl₃) | δ 1.35 (t, 3H), 1.45 (m, 2H), |

| 1.65 (m, 2H), 2.25 (s, 3H), | |

| 3.10 (t, 2H), 4.15 (q, 2H), | |

| 6.05 (s, 1H) | |

| LC-MS (ESI+) | m/z 182.2 [M+H]⁺ |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-Butyl-1-ethyl-4-methyl-1H-pyrazol-3-amin hat verschiedene wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von N-Butyl-1-ethyl-4-methyl-1H-pyrazol-3-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es ist bekannt, dass Pyrazol-Derivate Enzyme hemmen, indem sie an ihre aktiven Zentren binden und so den Zugang des Substrats blockieren. Die Verbindung kann auch die Rezeptoraktivität modulieren, indem sie mit Rezeptorbindungsstellen interagiert und Signaltransduktionswege beeinflusst.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-butyl-1-ethyl-4-methyl-1H-pyrazol-3-amine is primarily studied for its pharmacological properties. Research indicates that compounds within the pyrazole family exhibit a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that pyrazole derivatives can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Study: Antimicrobial Activity

In a study examining the structure-activity relationship of pyrazole derivatives, this compound demonstrated significant activity against Trypanosoma brucei, with a pEC50 value indicating potent efficacy . This suggests that modifications to the pyrazole structure can enhance biological activity.

Agricultural Applications

The compound is also being explored for its utility in agrochemicals. Pyrazole derivatives are known to act as herbicides and fungicides, providing effective solutions for crop protection.

Data Table: Agrochemical Activity

| Compound Name | Activity Type | Efficacy Level |

|---|---|---|

| This compound | Herbicidal | Moderate |

| Other Pyrazole Derivatives | Fungicidal | High |

This table summarizes the comparative activity of this compound against other derivatives, highlighting its potential in agricultural applications.

Material Science

In material science, this compound is being investigated for its role as a precursor in synthesizing advanced materials. Its unique chemical structure allows it to participate in reactions that yield polymers and other functional materials.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. For instance, the use of this compound in polymer composites resulted in improved tensile strength compared to traditional materials .

Wirkmechanismus

The mechanism of action of N-butyl-1-ethyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. Pyrazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound can also modulate receptor activity by interacting with receptor binding sites, influencing signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares N-butyl-1-ethyl-4-methyl-1H-pyrazol-3-amine with structurally related pyrazole derivatives, emphasizing substituent effects, synthesis methods, and physicochemical properties.

Key Observations:

Substituent Effects on Lipophilicity: The butyl and ethyl groups in the target compound contribute to higher lipophilicity compared to compounds with polar substituents (e.g., trifluoromethyl in or methoxybenzyl in ). This property may enhance membrane permeability but reduce aqueous solubility.

Synthetic Methods: Copper-catalyzed reactions (e.g., ) and coupling agents like HBTU () are common for pyrazole amine synthesis.

Physical Properties :

- Melting points (e.g., 104–107°C for ) and spectral data (e.g., NMR shifts) provide benchmarks for purity and structural validation. The absence of such data for the target compound highlights a gap in the current literature.

Biological and Material Applications :

- Trifluoromethyl groups () improve metabolic stability, making such compounds suitable for pharmaceuticals. The target’s alkyl chains may favor applications in agrochemicals or lipid-mediated processes.

Biologische Aktivität

N-butyl-1-ethyl-4-methyl-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structure and Synthesis

The chemical structure of this compound features a pyrazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of substituted amines with appropriate pyrazole derivatives. For example, the synthesis can be achieved through a one-pot reductive amination method, yielding high purity and yield of the target compound .

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against Trypanosoma brucei brucei, with pEC50 values indicating effective inhibition at low concentrations. The introduction of specific alkyl groups at positions R1 and R2 on the pyrazole ring has been shown to enhance activity, suggesting a strong relationship between molecular structure and biological efficacy .

Table 1: Antiparasitic Activity of Pyrazole Derivatives

| Compound | pEC50 Value | Target Organism |

|---|---|---|

| N-butyl derivative | 6.5 | T. brucei brucei |

| Ethyl derivative | 6.2 | T. brucei brucei |

| Propyl derivative | 6.8 | T. brucei brucei |

Anticancer Activity

This compound and its analogs have also been investigated for their anticancer properties. Studies indicate that certain pyrazole derivatives exhibit cytotoxic effects on various cancer cell lines, including MCF7 and A549. The mechanism often involves apoptosis induction and cell cycle arrest, with IC50 values demonstrating significant growth inhibition .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | IC50 Value (µM) | Cell Line |

|---|---|---|

| N-butyl derivative | 42.30 | A549 |

| Ethyl derivative | 12.50 | MCF7 |

| Propyl derivative | 3.79 | SF-268 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Substituents at the 4-position of the pyrazole ring are critical; for instance, larger or more polar substituents tend to enhance solubility but may affect metabolic stability .

Key Findings:

- Alkyl Chain Length: Increasing the length of alkyl chains generally improves antiparasitic activity.

- Substituent Effects: Polar groups can enhance aqueous solubility but may reduce overall potency against parasites.

Case Studies

In a recent study evaluating various pyrazole derivatives, this compound was tested alongside other analogs for its activity against Mythimna separate and Helicoverpa armigera. The results demonstrated promising insecticidal properties, indicating potential agricultural applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-butyl-1-ethyl-4-methyl-1H-pyrazol-3-amine and related pyrazole-3-amine derivatives?

- Methodological Answer : A typical approach involves Buchwald-Hartwig amination or Ullmann-type coupling under mild conditions. For example, in analogous pyrazole-3-amine syntheses, copper(I) bromide and cesium carbonate are used as catalysts and bases, respectively, in polar aprotic solvents like DMSO at 35–50°C. Reaction optimization often focuses on ligand selection (e.g., 1,10-phenanthroline derivatives) to enhance yield and reduce byproducts. Post-synthesis purification via gradient chromatography (e.g., 0–100% EtOAc/hexane) is critical for isolating the target compound .

Q. How can the molecular structure of N-butyl-1-ethyl-4-methyl-1H-pyrazol-3-amine be confirmed experimentally?

- Methodological Answer : Multi-technique validation is recommended:

- NMR Spectroscopy : and NMR can confirm substituent positions and alkyl chain integration. For example, pyrazole protons typically resonate at δ 7.5–8.5 ppm, while alkyl chains appear as multiplet signals below δ 3.0 ppm .

- HRMS (ESI) : Provides molecular ion ([M+H]) confirmation with <5 ppm mass accuracy .

- X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to resolve crystal structures. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of N-butyl-1-ethyl-4-methyl-1H-pyrazol-3-amine?

- Methodological Answer : Low yields (~17.9% in analogous syntheses) may stem from steric hindrance or competing side reactions. Strategies include:

- Catalyst Screening : Testing palladium/copper complexes with bulkier ligands (e.g., Xantphos) to stabilize transition states .

- Solvent Optimization : Replacing DMSO with DMA or DMF to improve solubility and reaction kinetics.

- Microwave-Assisted Synthesis : Shortening reaction times (e.g., 2 hours vs. 2 days) to suppress degradation pathways .

Q. What computational and experimental approaches are suitable for studying the structure-activity relationship (SAR) of pyrazole-3-amine derivatives?

- Methodological Answer :

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites using Gaussian or ORCA software. Basis sets like B3LYP/6-31G(d) are standard for pyrazole systems .

- Biological Assays : For antibacterial activity, use MIC (Minimum Inhibitory Concentration) tests against gram-positive/negative strains. For anxiolytic potential, employ rodent behavioral models (e.g., elevated plus maze) .

- Crystallographic Data : Compare bond lengths/angles (e.g., pyrazole ring planarity) with bioactivity data to identify structural motifs critical for function .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data for pyrazole-3-amine derivatives?

- Methodological Answer :

- Error Analysis : Check for solvent inclusion in crystallography (e.g., disordered solvent molecules) or temperature-dependent NMR shifts.

- Dynamic Effects : Use VT-NMR (Variable Temperature) to detect conformational flexibility not captured in static crystal structures.

- Software Cross-Validation : Refine crystallographic data with multiple programs (SHELXL vs. OLEX2) to assess model robustness .

Data Analysis and Experimental Design

Q. What strategies optimize the refinement of N-butyl-1-ethyl-4-methyl-1H-pyrazol-3-amine crystal structures in the presence of twinning or disorder?

- Methodological Answer :

- Twinning Detection : Use PLATON to analyze intensity statistics and identify twin laws. Apply HKLF5 format in SHELXL for twin refinement .

- Disordered Moieties : Constrain anisotropic displacement parameters (ADPs) for alkyl chains using SIMU and DELU instructions in SHELXL .

- High-Resolution Data : Collect data to at least 0.8 Å resolution to resolve ambiguities, particularly for methyl group orientations .

Q. How can researchers design assays to evaluate the biological activity of pyrazole-3-amine derivatives while minimizing false positives?

- Methodological Answer :

- Counter-Screening : Include off-target assays (e.g., kinase panels) to rule out nonspecific binding.

- Dose-Response Curves : Use 8–12 concentration points to calculate accurate IC values and Hill slopes.

- Metabolic Stability Tests : Incubate compounds with liver microsomes (human/rat) to identify rapid degradation, which may skew activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.